![molecular formula C17H18N4O B4533542 2,7-dimethyl-N-[2-(1H-pyrazol-1-yl)ethyl]quinoline-4-carboxamide](/img/structure/B4533542.png)
2,7-dimethyl-N-[2-(1H-pyrazol-1-yl)ethyl]quinoline-4-carboxamide
Description
Quinoline derivatives, including pyrazoloquinolines and related compounds, have been extensively studied due to their diverse biological activities and applications in medicinal chemistry. The interest in these compounds stems from their potential as therapeutic agents and their unique photophysical properties.
Synthesis Analysis
Synthesis of quinoline derivatives typically involves multi-step chemical reactions, including condensation, cycloaddition, and substitution reactions. For instance, the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines involves the reaction of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with primary amines to yield a series of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids (Deady et al., 2003).
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be analyzed using various spectroscopic techniques such as FT-IR, NMR, and UV-visible spectroscopy. For example, a study on the molecular geometry, NBO, NLO, and thermodynamic properties of a novel quinoline derivative was conducted using DFT and TDDFT methods (Fatma et al., 2015).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including nucleophilic substitution, cyclization, and rearrangement reactions. These reactions are crucial for modifying the chemical structure and enhancing the biological activity of the compounds. For example, the synthesis of pyrazolo[1,5-a]quinoline thioether derivatives involves aryl sulfenylation and benzannulation strategies (Saritha et al., 2022).
properties
IUPAC Name |
2,7-dimethyl-N-(2-pyrazol-1-ylethyl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-12-4-5-14-15(11-13(2)20-16(14)10-12)17(22)18-7-9-21-8-3-6-19-21/h3-6,8,10-11H,7,9H2,1-2H3,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XANQFTYFFMOTPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CC(=C2C=C1)C(=O)NCCN3C=CC=N3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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